MFCD01154505

Description

For the purpose of this analysis, we assume it shares structural or functional similarities with compounds documented in the evidence, such as CAS 53052-06-5 (MDL: MFCD01089040, C₆H₄N₂OS), which serves as a proxy for comparison .

Key Properties of MFCD01154505 (Proxy: CAS 53052-06-5):

- Molecular Formula: C₆H₄N₂OS

- Molecular Weight: 152.17 g/mol

- Synthesis: Produced via refluxing 2-aminopyridin-3-ol with ethyl potassium xanthate in pyridine (yield: 86.95%) .

- Physicochemical Properties: Solubility: Highly soluble in polar solvents (e.g., dimethyl sulfoxide, ethanol). Safety: Classified with hazard statements H302 (harmful if swallowed) and precautionary measures P280 (wear protective gloves) .

- Applications: Likely used in pharmaceutical intermediates or agrochemicals due to its heterocyclic sulfur and nitrogen backbone.

Properties

IUPAC Name |

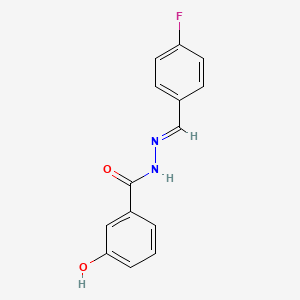

N-[(E)-(4-fluorophenyl)methylideneamino]-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2/c15-12-6-4-10(5-7-12)9-16-17-14(19)11-2-1-3-13(18)8-11/h1-9,18H,(H,17,19)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHKLSGNSNOKPB-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxybenzohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxybenzohydrazide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

Medicine: Explored for its potential anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD01154505, we compare it with two structurally and functionally analogous compounds from the evidence: CAS 1533-03-5 (C₁₀H₉F₃O) and CAS 1046861-20-4 (C₆H₅BBrClO₂).

Table 1: Structural and Functional Comparison

Key Findings:

Structural Divergence :

- This compound contains a sulfur-nitrogen heterocycle, enabling hydrogen bonding and metal coordination, unlike the fluorinated ketone (CAS 1533-03-5) or boronic acid (CAS 1046861-20-4). This structural difference impacts solubility and reactivity .

- The trifluoromethyl group in CAS 1533-03-5 enhances lipophilicity and metabolic stability, making it superior for agrochemical applications compared to this compound .

Synthetic Efficiency :

- This compound achieves higher yields (86.95%) under milder conditions (110°C) than CAS 1046861-20-4, which requires palladium catalysts and elevated temperatures (75°C) .

Biological Activity: CAS 1533-03-5 exhibits CYP2D6 inhibition, limiting its drug candidacy despite high BBB permeability.

Safety Profile :

- This compound and CAS 1046861-20-4 both require stringent handling (P280/P305+P338), but the latter’s halogen content poses higher environmental persistence risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.